Cas no 921990-43-4 (ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

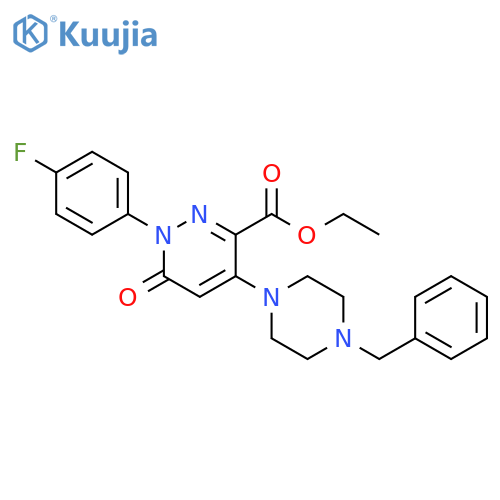

921990-43-4 structure

商品名:ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

CAS番号:921990-43-4

MF:C24H25FN4O3

メガワット:436.478708982468

CID:6453498

ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

- 3-Pyridazinecarboxylic acid, 1-(4-fluorophenyl)-1,6-dihydro-6-oxo-4-[4-(phenylmethyl)-1-piperazinyl]-, ethyl ester

-

- インチ: 1S/C24H25FN4O3/c1-2-32-24(31)23-21(16-22(30)29(26-23)20-10-8-19(25)9-11-20)28-14-12-27(13-15-28)17-18-6-4-3-5-7-18/h3-11,16H,2,12-15,17H2,1H3

- InChIKey: IPOHOZZWDRZKLG-UHFFFAOYSA-N

- ほほえんだ: C1(C(OCC)=O)=NN(C2=CC=C(F)C=C2)C(=O)C=C1N1CCN(CC2=CC=CC=C2)CC1

じっけんとくせい

- 密度みつど: 1.26±0.1 g/cm3(Predicted)

- ふってん: 554.3±60.0 °C(Predicted)

- 酸性度係数(pKa): 7.41±0.10(Predicted)

ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2272-0377-20μmol |

ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |

921990-43-4 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2272-0377-1mg |

ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |

921990-43-4 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2272-0377-3mg |

ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |

921990-43-4 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2272-0377-10μmol |

ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |

921990-43-4 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2272-0377-2mg |

ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |

921990-43-4 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2272-0377-5mg |

ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |

921990-43-4 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2272-0377-100mg |

ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |

921990-43-4 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2272-0377-20mg |

ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |

921990-43-4 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2272-0377-40mg |

ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |

921990-43-4 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2272-0377-2μmol |

ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |

921990-43-4 | 90%+ | 2μl |

$57.0 | 2023-05-16 |

ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate 関連文献

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

3. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

921990-43-4 (ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate) 関連製品

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量